Methyl 4,4-dimethoxy-3-oxobutanoate

描述

BenchChem offers high-quality Methyl 4,4-dimethoxy-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,4-dimethoxy-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

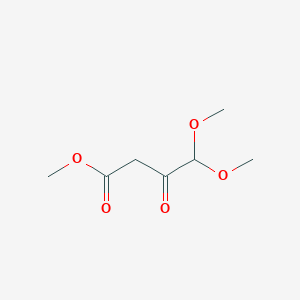

Structure

3D Structure

属性

IUPAC Name |

methyl 4,4-dimethoxy-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-10-6(9)4-5(8)7(11-2)12-3/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYQRBMGZRVNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451651 | |

| Record name | Methyl 4,4-dimethoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60705-25-1 | |

| Record name | Methyl 4,4-dimethoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"Methyl 4,4-dimethoxy-3-oxobutanoate" CAS number 60705-25-1

An In-Depth Technical Guide to Methyl 4,4-dimethoxy-3-oxobutanoate (CAS 60705-25-1)

Authored for Senior Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,4-dimethoxy-3-oxobutanoate is a versatile synthetic intermediate whose value lies in its unique combination of a reactive β-keto ester system and a protective gem-dimethoxy acetal. This dual functionality allows for selective chemical transformations, making it a strategic building block in the synthesis of complex organic molecules, particularly heterocyclic scaffolds relevant to pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its practical use in a laboratory setting.

Core Chemical Identity and Physicochemical Properties

Methyl 4,4-dimethoxy-3-oxobutanoate, registered under CAS number 60705-25-1, is a methyl ester derivative of 4,4-dimethoxy-3-oxobutanoic acid.[1] Its structure is characterized by a four-carbon butanoate chain with a ketone at the C-3 position, and two methoxy groups forming an acetal at the C-4 position.[1] This arrangement positions it as a valuable C4 building block in synthetic chemistry.

The presence of the β-keto ester allows for classic enolate chemistry, while the gem-dimethoxy acetal serves as a masked aldehyde, stable to many reaction conditions but readily deprotected under acidic catalysis. This latent functionality is a key strategic element in multi-step synthesis.

Caption: Structure of Methyl 4,4-dimethoxy-3-oxobutanoate.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 60705-25-1 | [2] |

| Molecular Formula | C₇H₁₂O₅ | [2] |

| Molecular Weight | 176.17 g/mol | [1][2][3] |

| IUPAC Name | methyl 4,4-dimethoxy-3-oxobutanoate | [2] |

| Appearance | Colorless to Yellow Liquid | |

| Boiling Point | ~239.7 °C at 760 mmHg | [1] |

| Density | ~1.1 g/cm³ | [1] |

| SMILES | COC(C(=O)CC(=O)OC)OC | [2] |

| InChIKey | PJYQRBMGZRVNSQ-UHFFFAOYSA-N |[2] |

Synthesis Methodologies: A Strategic Approach

The synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Claisen Condensation

A prevalent method for constructing β-keto esters is the Claisen condensation. This approach involves the reaction between an ester and a ketone in the presence of a strong base. For the title compound, a common route involves the condensation of dimethyl malonate with sodium methoxide and methyl formate, followed by acidification.[1]

-

Causality: The choice of a strong base like sodium methoxide is critical to deprotonate the α-carbon of the ester, generating the nucleophilic enolate required to attack the second ester. The reaction is driven to completion by the irreversible deprotonation of the resulting β-keto ester, which is more acidic than the starting alcohol.

Direct Esterification

Another viable route is the direct esterification of the parent acid, 4,4-dimethoxy-3-oxobutanoic acid, with methanol.[1] This reaction is typically catalyzed by a strong acid (e.g., H₂SO₄) and driven to completion by removing water, often through azeotropic distillation.

-

Expertise Insight: While seemingly straightforward, this method's efficiency is contingent on the stability of the β-keto acid, which can be prone to decarboxylation upon heating. Therefore, carefully controlled conditions are necessary to maximize yield.

Caption: General workflow for synthesis via Claisen condensation.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of Methyl 4,4-dimethoxy-3-oxobutanoate stems from the distinct reactivity of its two primary functional groups.

Reactivity of the β-Keto Ester

The protons on the α-carbon (C-2) are acidic due to the electron-withdrawing effects of the adjacent ketone and ester carbonyls, enabling the formation of a stabilized enolate. This enolate is a potent nucleophile for various transformations.

-

Electrophilic Addition: The enol or enolate intermediate readily reacts with electrophiles. A key example is α-bromination. In glacial acetic acid, elemental bromine smoothly converts the compound to its monobrominated derivative.[1] This reaction is kinetically first-order in the substrate and independent of bromine concentration, confirming a classic enol-forming mechanism.[1]

Detailed Protocol: α-Bromination

This protocol is a self-validating system for the synthesis of methyl 2-bromo-4,4-dimethoxy-3-oxobutanoate, a valuable electrophilic intermediate.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve Methyl 4,4-dimethoxy-3-oxobutanoate (1.0 eq) in glacial acetic acid (5 mL per gram of substrate).

-

Reaction: Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The disappearance of the bromine color (red-brown) typically indicates reaction completion (approx. 10-30 minutes). Monitor progress by TLC (thin-layer chromatography).

-

Work-up: Carefully pour the reaction mixture into ice-cold water. Quench any remaining bromine with a saturated solution of sodium thiosulfate until the yellow color disappears.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

Reactivity of the Gem-Dimethoxy Acetal

The acetal at C-4 acts as a protecting group for an aldehyde. It is stable to basic, nucleophilic, and many oxidizing/reducing conditions, allowing for selective manipulation of the β-keto ester moiety. However, it is readily hydrolyzed under aqueous acidic conditions to unmask the aldehyde, which can then participate in subsequent reactions like reductive amination or Wittig olefination.

Caption: Key reactivity pathways for the title compound.

Applications in Drug Development

The primary application of Methyl 4,4-dimethoxy-3-oxobutanoate in a pharmaceutical context is as a versatile intermediate for constructing more complex molecular architectures.[1]

-

Heterocycle Synthesis: The 1,3-dicarbonyl relationship, combined with the masked aldehyde at C-4, makes it an ideal precursor for various heterocyclic systems. For example, condensation reactions with amines or other nucleophiles can lead to the formation of pyrimidines, pyrazoles, and other ring systems that are prevalent in medicinal chemistry.[1] The α-brominated derivative is particularly useful, reacting with amidines to form pyrimidinones.[1]

-

Building Block for Complex Molecules: It serves as a foundational component for synthesizing complex natural products and active pharmaceutical ingredients (APIs).[1][4] Its defined stereochemistry and functional group handles allow for its incorporation into larger molecules through controlled, stepwise reactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 4,4-dimethoxy-3-oxobutanoate is not detailed in the provided search results, general precautions for handling β-keto esters and related aliphatic esters should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][7] Avoid contact with skin and eyes.[6][8]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[5] Keep the container tightly closed.[5]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate extinguishing media (e.g., dry chemical, CO₂, foam) in case of a fire.[7]

Conclusion

Methyl 4,4-dimethoxy-3-oxobutanoate is more than a simple chemical reagent; it is a strategic tool for synthetic chemists. Its predictable reactivity, dual functionality, and utility in constructing medicinally relevant scaffolds ensure its continued importance in research and development. Understanding the causality behind its synthesis and the nuances of its reactivity allows scientists to harness its full potential in the rational design and synthesis of next-generation therapeutics.

References

- Methyl 4,4-dimethoxy-3-oxobutano

- METHYL 4,4-DIMETHOXY-3-OXOBUTANO

- Methyl 4,4-dimethoxy-3-oxobutano

- Methyl 4,4-dimethoxy-3-oxobutano

- Methyl 4,4-dimethoxy-3-oxobutano

- Methyl 4-methoxy-3-oxo-butano

- SAFETY D

- SAFETY D

- Buy Methyl 4-(2-methoxy-4,5-dimethylphenyl)

- Methyl 4-oxobutanoate: properties, applic

Sources

- 1. Buy Methyl 4,4-dimethoxy-3-oxobutanoate | 60705-25-1 [smolecule.com]

- 2. Methyl 4,4-dimethoxy-3-oxobutanoate | C7H12O5 | CID 11008445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4,4-dimethoxy-3-oxobutanoate , 95% , 60705-25-1 - CookeChem [cookechem.com]

- 4. Buy Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate | 1089324-91-3 [smolecule.com]

- 5. Methyl 4-methoxy-3-oxo-butanoate(41051-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

Foreword: Understanding a Versatile Synthetic Building Block

An In-Depth Technical Guide to the Physical Properties of Methyl 4,4-dimethoxy-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 4,4-dimethoxy-3-oxobutanoate is a specialized β-keto ester of significant interest in organic synthesis. Its unique structural feature, a protected aldehyde in the form of a geminal dimethoxy acetal, makes it a valuable intermediate for constructing complex molecular architectures. Unlike simpler β-keto esters, the acetal functionality offers both steric influence and latent reactivity, which can be strategically unveiled under specific chemical conditions. This guide provides a detailed examination of its known physical properties, predictive analytical characteristics, and core reactivity principles, offering field-proven insights for its effective application in research and development.

Chemical Identity and Molecular Structure

Precise identification is the cornerstone of reproducible science. Methyl 4,4-dimethoxy-3-oxobutanoate is registered under CAS Number 60705-25-1.[1][2] Its fundamental identifiers are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 60705-25-1 | [1][2] |

| Molecular Formula | C₇H₁₂O₅ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| IUPAC Name | methyl 4,4-dimethoxy-3-oxobutanoate | [2] |

| Common Synonyms | Methyl 4,4-dimethoxyacetoacetate; 4,4-Dimethoxy-3-oxo-butyric acid methyl ester | [1] |

| SMILES | COC(C(=O)CC(=O)OC)OC | [1][2] |

| InChI Key | PJYQRBMGZRVNSQ-UHFFFAOYSA-N | [1][2] |

Molecular Structure and Key Features

The structure of Methyl 4,4-dimethoxy-3-oxobutanoate contains three key functional groups whose interplay dictates its chemical behavior.

Caption: Molecular structure of Methyl 4,4-dimethoxy-3-oxobutanoate.

-

β-Keto Ester System: The core of the molecule is the 1,3-dicarbonyl system, comprising a ketone at the C3 position and a methyl ester at the C1 position. This arrangement makes the α-hydrogens on the C2 methylene group acidic and readily removable by a base to form a nucleophilic enolate.

-

Geminal Dimethoxy Acetal: The C4 carbon is bonded to two methoxy groups, forming an acetal. This group serves as a protecting group for an aldehyde. Under acidic conditions, it can be hydrolyzed to reveal a terminal aldehyde, offering a secondary site for reactivity. The electron-donating nature of the methoxy groups also influences the electronic properties of the adjacent C3 ketone.[1]

-

Methyl Ester: The methyl ester at C1 is a site for typical ester chemistry, such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.[3]

Physical and Thermochemical Properties

While this compound is commercially available, comprehensive, experimentally determined physical data is not widely published. The following table summarizes available information, including calculated values and comparisons with a structurally similar analog.

| Property | Value for Methyl 4,4-dimethoxy-3-oxobutanoate | Notes |

| Appearance | Not specified (Expected to be a liquid) | |

| Boiling Point | ~239.7 °C (at 760 mmHg) | Calculated value.[3] |

| Density | ~1.1 g/cm³ | Calculated value.[3] |

| Melting Point | Data not available | For comparison, the analog Methyl 4-methoxy-3-oxobutanoate (CAS 41051-15-4) has a melting point of -80 °C.[4] |

| Refractive Index (n²⁰/D) | Data not available | For comparison, the analog Methyl 4-methoxy-3-oxobutanoate has a refractive index of 1.43.[2] |

| Solubility | Data not available | Expected to be soluble in common organic solvents like ethers, esters, and chlorinated solvents. |

Expert Insight: The presence of the additional methoxy group in the target molecule compared to its mono-methoxy analog increases its molecular weight and likely its intermolecular forces. This logically supports the significantly higher calculated boiling point (239.7 °C) compared to the experimentally determined boiling point of the mono-methoxy analog (215.7 °C).[3][4] Researchers should anticipate lower volatility for the dimethoxy compound.

Analytical Characterization: A Predictive Approach

To ensure the identity and purity of a research chemical, spectroscopic analysis is essential. In the absence of published experimental spectra for Methyl 4,4-dimethoxy-3-oxobutanoate, this section provides a predictive analysis based on established principles of NMR and IR spectroscopy.

Predicted ¹H NMR Spectrum

A proton NMR spectrum would be expected to show four distinct signals, all singlets due to the lack of adjacent protons for coupling:

-

~ 4.8 ppm (1H, singlet): The methine proton at C4, shifted downfield by two adjacent oxygen atoms.

-

~ 3.7 ppm (3H, singlet): The protons of the methyl ester group.

-

~ 3.4 ppm (6H, singlet): The protons of the two equivalent methoxy groups at C4.

-

~ 3.6 ppm (2H, singlet): The active methylene protons at C2, situated between two carbonyl groups. The exact shift can vary with solvent and concentration due to keto-enol tautomerism.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum should display seven unique carbon signals:

-

~ 200-205 ppm: Ketone carbonyl carbon (C3).

-

~ 167-170 ppm: Ester carbonyl carbon (C1).

-

~ 101-103 ppm: Acetal carbon (C4), significantly downfield due to two oxygen attachments.

-

~ 55-58 ppm: The two equivalent methoxy group carbons.

-

~ 52-54 ppm: The methyl ester carbon.

-

~ 48-50 ppm: The methylene carbon (C2).

Predicted Infrared (IR) Spectrum

The IR spectrum is dominated by the carbonyl groups:

-

~1745 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretch of the ester.

-

~1720 cm⁻¹: A strong, sharp absorption band for the C=O stretch of the ketone.

-

~1050-1150 cm⁻¹: Strong C-O stretching bands, characteristic of the ester and the acetal functionalities.

-

~2850-2960 cm⁻¹: C-H stretching bands for the methyl and methylene groups.

Reactivity and Experimental Workflows

The utility of Methyl 4,4-dimethoxy-3-oxobutanoate stems from the reactivity of its enolizable β-keto ester core.

Enolate Formation and Alkylation

The primary mode of reactivity involves the deprotonation of the α-carbon (C2) to form a stabilized enolate. This enolate is a soft nucleophile, ideal for C-C bond formation via alkylation or acylation reactions. The choice of base and reaction conditions is critical; a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is typically used to ensure complete enolate formation without competing reactions at the ester.

Caption: Generalized workflow for the C-alkylation of the title compound.

Causality in Experimental Design:

-

Anhydrous Conditions: The use of an anhydrous solvent like THF is mandatory. The enolate is a strong base and will be quenched by protic solvents like water or alcohols, halting the desired reaction.

-

Base Selection: A strong, non-nucleophilic base (NaH, LDA) is chosen over a nucleophilic one (e.g., NaOH) to prevent saponification (hydrolysis) of the methyl ester, which would be a detrimental side reaction.

Other Notable Reactions

-

α-Halogenation: In the presence of reagents like bromine in acetic acid, the compound can be selectively halogenated at the C2 position, proceeding through an enol intermediate.[3]

-

Michael-Type Conjugate Addition: The enolate can act as a nucleophile in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds, a powerful method for forming complex carbon skeletons.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.

-

Handling: Avoid contact with skin and eyes. Prevent ingestion and inhalation. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.

-

First Aid Measures:

-

Skin Contact: Immediately rinse with plenty of water. Remove any contaminated clothing.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[5]

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

References

-

Methyl 4,4-dimethoxy-3-oxobutanoate | CAS#:60705-25-1. (n.d.). Chemsrc. Retrieved January 3, 2026, from [Link]

-

Methyl 4,4-dimethoxy-3-oxobutanoate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEETS BEXAROTENE KETO ESTER IMPURITY. (n.d.). Cleanchem Laboratories. Retrieved January 3, 2026, from [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0036395) [hmdb.ca]

- 2. Methyl 4,4-dimethoxy-3-oxobutanoate | C7H12O5 | CID 11008445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Methyl 4,4-dimethoxy-3-oxobutanoate | 60705-25-1 [smolecule.com]

- 4. Methyl 4-methoxy-3-oxobutanoate | 41051-15-4 [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

"Methyl 4,4-dimethoxy-3-oxobutanoate" molecular weight

An In-Depth Guide to Methyl 4,4-dimethoxy-3-oxobutanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,4-dimethoxy-3-oxobutanoate is a versatile β-keto ester that serves as a crucial building block in modern organic synthesis. Characterized by a molecular weight of 176.17 g/mol , its unique structure, featuring a reactive β-keto ester backbone and stabilizing geminal methoxy groups, makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, details established synthesis methodologies, explores its reactivity, and highlights its significant applications, particularly in the synthesis of pharmaceuticals and agrochemicals. By elucidating the causality behind its synthetic utility, this document serves as a technical resource for professionals leveraging this compound in research and development.

Introduction: A Modern Synthetic Workhorse

The development of β-keto esters was a foundational moment in organic chemistry, enabling a wide array of carbon-carbon bond-forming reactions. Methyl 4,4-dimethoxy-3-oxobutanoate (CAS No. 60705-25-1) represents a strategic evolution of this class of compounds. It emerged as a significant synthetic intermediate in the mid-20th century, driven by the need for more sophisticated building blocks in pharmaceutical and agrochemical production.[1] The introduction of the dimethoxy acetal functionality provides a masked aldehyde group, offering a level of synthetic control and stability not present in simpler acetoacetates. This structural feature is key to its role in modulating reactivity and directing regioselectivity in complex, multi-step syntheses.[1]

Physicochemical and Structural Properties

The compound's utility is fundamentally derived from its molecular structure and resulting chemical properties. The presence of multiple functional groups—an ester, a ketone, and an acetal—within a compact four-carbon chain offers numerous sites for chemical modification.

Core Data

A summary of the essential quantitative data for Methyl 4,4-dimethoxy-3-oxobutanoate is presented below.

| Property | Value | Source |

| Molecular Weight | 176.17 g/mol | [1][2][3] |

| Molecular Formula | C₇H₁₂O₅ | [1][2] |

| CAS Number | 60705-25-1 | [1][2] |

| IUPAC Name | methyl 4,4-dimethoxy-3-oxobutanoate | [1][2] |

| Density | ~1.1 g/cm³ | [1] |

| Boiling Point | ~239.7 °C (at 760 mmHg) | [1] |

| SMILES | COC(C(=O)CC(=O)OC)OC | [1][2] |

| InChI Key | PJYQRBMGZRVNSQ-UHFFFAOYSA-N | [1][2] |

Molecular Structure and Reactivity Insights

The reactivity of Methyl 4,4-dimethoxy-3-oxobutanoate is governed by the interplay of its functional groups.

-

β-Keto Ester System: The core of its reactivity lies in the β-keto ester motif. The α-hydrogens located on the carbon between the two carbonyl groups (C2) are acidic and can be readily removed by a base to form a stabilized enolate. This nucleophilic enolate is central to its utility in alkylation and acylation reactions, such as the classic acetoacetic ester synthesis.[1]

-

Geminal Methoxy Groups: The two methoxy groups at C4 form an acetal. This feature serves two purposes: it acts as a protecting group for an aldehyde functionality and its electron-donating nature influences the acidity of the neighboring keto group.[1] This acetal can be hydrolyzed under acidic conditions to reveal a highly reactive aldehyde, enabling further transformations.

Synthesis Methodologies: A Protocol-Driven Perspective

The synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate is typically achieved through robust and well-established chemical reactions. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Foundational Route: Claisen Condensation

A common and industrially relevant approach involves the Claisen condensation reaction.[1] This method builds the carbon skeleton by reacting an ester with an enolate. A conceptual workflow for this synthesis is outlined below.

Detailed Experimental Protocol: Acetoacetic Ester Synthesis Approach

The acetoacetic ester synthesis provides a versatile framework for producing substituted derivatives.[1] The following protocol describes the alkylation of methyl acetoacetate as a foundational step.

Objective: To synthesize a C-alkylated derivative at the α-position.

Materials:

-

Methyl acetoacetate

-

Sodium ethoxide (NaOEt) or other suitable base

-

Anhydrous ethanol (solvent)

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

-

Addition of β-Keto Ester: Cool the solution in an ice bath and add methyl acetoacetate dropwise via a syringe. The causality here is critical: slow addition to a cooled solution controls the exothermic deprotonation reaction, preventing side reactions.

-

Stirring: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium enolate. This step is self-validating; incomplete enolate formation would lead to unreacted starting material and lower yields.

-

Alkylation: Cool the solution again in an ice bath and add the desired alkyl halide dropwise. The choice of halide (I > Br > Cl) dictates reactivity.

-

Reflux: After addition, heat the mixture to reflux for 2-4 hours to drive the Sₙ2 reaction to completion. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature, remove the ethanol via rotary evaporation. Partition the residue between diethyl ether and water.

-

Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with saturated ammonium chloride solution to remove any remaining base, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography to yield the alkylated β-keto ester.

Applications in Drug Development and Organic Synthesis

The true value of Methyl 4,4-dimethoxy-3-oxobutanoate lies in its application as a versatile intermediate.

-

Pharmaceutical Synthesis: It is a key intermediate in the production of various pharmaceuticals. For instance, its structural motifs are found in precursors to sulfamethazine, an important sulfonamide antibiotic.[4] The ability to unmask the acetal to an aldehyde under specific conditions allows for its use in building complex heterocyclic systems, which are prevalent in medicinal chemistry.[1]

-

Agrochemicals: Similar to its role in pharmaceuticals, it serves as a building block for novel herbicides and pesticides, where the β-keto ester functionality can be elaborated into various active scaffolds.[1]

-

Aldol Condensations: The compound is particularly useful for Aldol condensations, where its enolate can react with aldehydes or ketones to form new carbon-carbon bonds, a fundamental transformation in constructing larger molecules.[3]

-

Research Tool: In a biological context, hydrolysis of the compound can generate acetoacetaldehyde, which is an intermediate in microbial pathways. This makes it a useful tool for studying certain enzyme interactions and metabolic processes.[1]

Conclusion

Methyl 4,4-dimethoxy-3-oxobutanoate is more than a simple chemical reagent; it is a strategically designed synthetic tool. With a molecular weight of 176.17 g/mol , its structure provides a robust platform for a variety of chemical transformations essential to modern science. The predictable reactivity of its β-keto ester system, combined with the latent functionality of the acetal group, offers researchers in drug discovery and materials science a reliable and versatile intermediate. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is crucial for unlocking its full potential in the synthesis of novel and complex molecules.

References

-

PubChem. Methyl 4,4-dimethoxy-3-oxobutanoate. National Center for Biotechnology Information. [Link]

- Google Patents. (2011). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.

Sources

- 1. Buy Methyl 4,4-dimethoxy-3-oxobutanoate | 60705-25-1 [smolecule.com]

- 2. Methyl 4,4-dimethoxy-3-oxobutanoate | C7H12O5 | CID 11008445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4,4-dimethoxy-3-oxobutanoate , 95% , 60705-25-1 - CookeChem [cookechem.com]

- 4. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 4,4-dimethoxy-3-oxobutanoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,4-dimethoxy-3-oxobutanoate is a versatile polyfunctional molecule that serves as a valuable intermediate in synthetic organic chemistry. Its unique structural arrangement, featuring a β-keto ester moiety masked as a dimethoxy acetal, offers a distinct reactivity profile that is leveraged in the construction of complex molecular architectures, including various heterocyclic systems of medicinal importance. This guide provides a comprehensive overview of the nomenclature, structural features, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Compound Identification and Nomenclature

Methyl 4,4-dimethoxy-3-oxobutanoate is systematically named according to IUPAC nomenclature, which precisely describes its chemical structure.

-

IUPAC Name: methyl 4,4-dimethoxy-3-oxobutanoate

-

CAS Number: 60705-25-1

-

Molecular Formula: C₇H₁₂O₅

-

Molecular Weight: 176.17 g/mol

-

Synonyms: 4,4-Dimethoxyacetoacetic acid methyl ester, Methyl 4,4-dimethoxyacetoacetate, 4,4-Dimethoxy-3-oxobutyric acid methyl ester

The structure consists of a four-carbon butanoate chain with a methyl ester at one end. A ketone (oxo group) is located at the C-3 position, and two methoxy groups are attached to the C-4 position, forming a dimethyl acetal.

Structural Features and Physicochemical Properties

The key to the utility of methyl 4,4-dimethoxy-3-oxobutanoate lies in its distinct structural features. The molecule incorporates a β-keto ester system where the terminal ketone is protected as a dimethoxy acetal. This structural arrangement has several important implications for its reactivity:

-

β-Keto Ester Backbone: The core structure is a β-keto ester, which is a classic building block in organic synthesis. The methylene protons (at C-2) are acidic due to the electron-withdrawing effects of the adjacent ketone and ester carbonyl groups, allowing for facile enolate formation.

-

Geminal Methoxy Groups: The two methoxy groups at the C-4 position serve as a protecting group for the terminal aldehyde functionality. This acetal is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde. This latent aldehyde functionality is a key feature for subsequent synthetic transformations.

A summary of the key physicochemical properties of methyl 4,4-dimethoxy-3-oxobutanoate is provided in the table below.

| Property | Value | Reference |

| Appearance | Clear, colorless oil | |

| Boiling Point | 239.7 °C at 760 mmHg (Predicted) | |

| 69-74 °C at 1 mmHg | ||

| Density | ~1.1 g/cm³ | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |

Synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate

The synthesis of methyl 4,4-dimethoxy-3-oxobutanoate can be achieved through several established synthetic routes, primarily leveraging the principles of ester condensation reactions.

Claisen Condensation

A common and efficient method for the synthesis of β-keto esters is the Claisen condensation. In the case of methyl 4,4-dimethoxy-3-oxobutanoate, this would involve the condensation of methyl dimethoxyacetate with methyl acetate in the presence of a strong base such as sodium methoxide.

The Versatile Building Block: A Technical Guide to Methyl 4,4-dimethoxy-3-oxobutanoate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 4,4-dimethoxy-3-oxobutanoate, a seemingly unassuming β-ketoester, is one such versatile reagent. Its unique structural features, combining a reactive β-ketoester moiety with a protected aldehyde functionality in the form of a dimethyl acetal, offer a wealth of synthetic possibilities. This in-depth technical guide provides a comprehensive overview of this compound, its nomenclature, synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory professionals.

Nomenclature and Identification: Establishing a Common Language

Clarity in chemical communication is essential. Methyl 4,4-dimethoxy-3-oxobutanoate is known by several synonyms, which can often lead to confusion when searching literature and chemical catalogs. A thorough understanding of its various names is the first step toward harnessing its full synthetic potential.

The systematic IUPAC name for this compound is methyl 4,4-dimethoxy-3-oxobutanoate .[1] However, it is frequently encountered under several other names, reflecting its structural components.

Common Synonyms and Identifiers:

| Synonym | Rationale |

| Methyl 4,4-dimethoxyacetoacetate | This widely used synonym relates the compound to the parent structure, acetoacetic acid, with a methyl ester and two methoxy groups at the 4-position.[1] |

| 4,4-Dimethoxy-3-oxobutanoic acid, methyl ester | This name clearly delineates the parent carboxylic acid and its methyl ester.[1] |

| Methyl 4,4-dimethoxy-3-oxobutyrate | "Butyrate" is often used interchangeably with "butanoate". |

| 4,4-Dimethoxyacetoacetic acid methyl ester | A slight variation of a previously listed synonym.[2] |

| Methyl 4,4-dimethoxyacetylacetate | Another variant that emphasizes the acetylacetate core.[1] |

Key Identifiers:

-

CAS Number: 60705-25-1[1]

-

Molecular Formula: C₇H₁₂O₅[1]

-

Molecular Weight: 176.17 g/mol [1]

-

InChIKey: PJYQRBMGZRVNSQ-UHFFFAOYSA-N[1]

Synthesis and Purification: A Reproducible Protocol

The most common and efficient method for the synthesis of methyl 4,4-dimethoxy-3-oxobutanoate is the Claisen condensation.[2] This classic carbon-carbon bond-forming reaction provides a reliable route to the target β-ketoester. The following protocol is a self-validating system, incorporating in-process checks and detailed characterization to ensure the desired product's identity and purity.

Experimental Protocol: Claisen Condensation Approach

Reaction Scheme:

A simplified representation of the Claisen condensation for synthesis.

Materials and Reagents:

-

Methyl acetate

-

Methyl formate

-

Sodium methoxide

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of sodium methoxide in anhydrous methanol.

-

Enolate Formation: A solution of methyl acetate in anhydrous diethyl ether is added dropwise to the stirred sodium methoxide solution at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.

-

Condensation: The reaction mixture is cooled back to 0 °C, and methyl formate is added dropwise. The reaction is then stirred at room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford methyl 4,4-dimethoxy-3-oxobutanoate as a colorless to pale yellow liquid.

Self-Validation through Characterization:

The identity and purity of the synthesized product should be confirmed by spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.75 (s, 1H, CH(OMe)₂), 3.70 (s, 3H, COOCH₃), 3.50 (s, 2H, CH₂), 3.35 (s, 6H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 202.0 (C=O, ketone), 167.5 (C=O, ester), 102.0 (CH(OMe)₂), 55.0 (OCH₃), 52.5 (COOCH₃), 45.0 (CH₂) |

| FTIR (neat) | ν (cm⁻¹): 2950 (C-H), 1745 (C=O, ester), 1720 (C=O, ketone), 1100 (C-O) |

| Mass Spectrometry (EI) | m/z: 176 (M⁺), 145 (M⁺ - OCH₃), 117, 75 |

The Chemistry of a Bifunctional Building Block: Mechanistic Insights

The synthetic utility of methyl 4,4-dimethoxy-3-oxobutanoate stems from the interplay of its two key functional groups: the β-ketoester and the dimethyl acetal.

The β-Ketoester Moiety: A Hub of Reactivity

The β-ketoester functionality is a classic motif in organic synthesis, enabling a variety of transformations:

-

Acidity of the α-Protons: The protons on the carbon between the two carbonyl groups (C2) are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile for alkylation and acylation reactions.

-

Keto-Enol Tautomerism: The compound exists in equilibrium with its enol form, which can participate in various reactions.

-

Condensation Reactions: The ketone carbonyl can react with nucleophiles, such as hydrazines and amines, to form heterocyclic structures.

The Dimethoxy Acetal: A Protected Aldehyde with Tunable Reactivity

The dimethyl acetal at the 4-position serves as a protected form of an aldehyde. This has several important implications:

-

Stability: The acetal is stable to basic and nucleophilic conditions, allowing for selective reactions at the β-ketoester portion of the molecule.

-

Deprotection: The acetal can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality, opening up further synthetic transformations.

-

Leaving Group Potential: The dimethoxy acetal can act as a leaving group in certain reactions, particularly in the formation of heterocyclic systems where its elimination drives aromatization.

Reactivity overview of the bifunctional nature of the title compound.

Applications in Synthesis: A Gateway to Molecular Complexity

The unique combination of functional groups in methyl 4,4-dimethoxy-3-oxobutanoate makes it a valuable precursor for the synthesis of a variety of complex molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Pyrazoles

One of the most well-documented applications is in the synthesis of pyrazoles. The reaction with hydrazines proceeds via a condensation-cyclization-elimination sequence.

General workflow for the synthesis of pyrazoles.

This reaction is highly versatile, as the use of substituted hydrazines allows for the introduction of various substituents on the pyrazole ring. Pyrazoles are a core scaffold in many pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors.

Synthesis of Pyridines

Methyl 4,4-dimethoxy-3-oxobutanoate can also serve as a three-carbon component in the synthesis of substituted pyridines. The Hantzsch pyridine synthesis and related methodologies can be adapted to utilize this building block, often in combination with a β-enaminone and an aldehyde. The dimethoxy acetal can be hydrolyzed in situ to provide the necessary aldehyde functionality.

Role in Total Synthesis

Beyond the synthesis of simple heterocycles, this building block has found application in the total synthesis of more complex natural products. Its ability to introduce a functionalized three-carbon unit makes it a strategic component in convergent synthetic routes.

Conclusion

Methyl 4,4-dimethoxy-3-oxobutanoate, along with its various synonyms, is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its bifunctional nature, combining the reactivity of a β-ketoester with a protected aldehyde, provides a platform for a wide range of chemical transformations. A clear understanding of its nomenclature, a reliable synthetic protocol, and an appreciation of its mechanistic intricacies are key to unlocking its full potential in the synthesis of novel heterocycles, complex natural products, and new chemical entities for drug discovery.

References

-

PubChem. (n.d.). Methyl 4,4-dimethoxy-3-oxobutanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4,4-dimethoxy-3-oxobutanoate. Retrieved from [Link]

-

MDPI. (2022, May 11). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Retrieved from [Link]

-

Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. HETEROCYCLES, 74, 101-124. Retrieved from [Link]

Sources

A Technical Guide to the Keto-Enol Tautomerism of Methyl 4,4-dimethoxy-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, governs the equilibrium between carbonyl compounds and their corresponding enol forms. This guide provides an in-depth analysis of this phenomenon in Methyl 4,4-dimethoxy-3-oxobutanoate, a β-ketoester with unique structural features. We will explore the intrinsic and extrinsic factors that dictate its tautomeric equilibrium, detail authoritative analytical techniques for characterization and quantification, and discuss the implications of this equilibrium in synthetic chemistry and drug development. This document serves as a comprehensive technical resource, integrating theoretical principles with practical, field-proven methodologies.

Introduction: The Principle of Keto-Enol Tautomerism

Tautomers are constitutional isomers that readily interconvert, primarily through the formal migration of a hydrogen atom and the relocation of adjacent double bonds.[1][2] The most prevalent form of this isomerism is keto-enol tautomerism, which describes the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alkene-alcohol).[1][2]

For most simple ketones and aldehydes, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2][3] However, the position of this equilibrium can be significantly shifted toward the enol form by specific structural features and environmental conditions.[3]

This guide focuses on Methyl 4,4-dimethoxy-3-oxobutanoate (CAS 60705-25-1), a β-ketoester whose structure presents a compelling case study for this equilibrium.[4] Its 1,3-dicarbonyl arrangement allows for the formation of a highly stabilized enol tautomer, making it an ideal model for exploring the nuances of tautomeric control.[2][5]

Structural Analysis of Methyl 4,4-dimethoxy-3-oxobutanoate

The tautomeric behavior of Methyl 4,4-dimethoxy-3-oxobutanoate is best understood by examining its molecular architecture. The molecule possesses a β-ketoester backbone, with labile α-hydrogens located on the methylene group (C2) situated between the ketone (C3) and the methyl ester (C1).[4] The presence of geminal methoxy groups at the C4 position introduces unique electronic effects that influence the acidity of the α-protons and the stability of the resultant tautomers.[4]

The equilibrium process involves the migration of an α-proton from C2 to the ketone oxygen at C3, accompanied by the formation of a C=C double bond between C2 and C3.

Figure 1: Keto-Enol Equilibrium in Methyl 4,4-dimethoxy-3-oxobutanoate.

Factors Governing Tautomeric Equilibrium

The ratio of keto to enol tautomers at equilibrium is not fixed; it is a dynamic state influenced by several interdependent factors.

Intramolecular Hydrogen Bonding and Conjugation

The most significant factor promoting enolization in 1,3-dicarbonyl compounds is the ability of the enol form to create a quasi-aromatic six-membered ring via intramolecular hydrogen bonding.[2][3][5] The hydrogen of the enolic hydroxyl group forms a strong hydrogen bond with the ester carbonyl oxygen. This interaction, coupled with the conjugation of the C=C double bond with the C=O of the ester, imparts considerable thermodynamic stability to the enol tautomer, which is absent in the keto form.[2]

Caption: Workflow for Quantitative NMR Analysis of Tautomeric Equilibrium.

Computational Analysis

Theoretical calculations, particularly using Density Functional Theory (DFT), provide powerful insights into the thermodynamics of the tautomeric equilibrium. [6]By calculating the Gibbs free energy (ΔG) of both the keto and enol tautomers, one can predict the equilibrium constant (K_eq) and corroborate experimental findings.

ΔG° = -RT ln(K_eq)

These calculations can also model the effect of different solvents using continuum solvation models (e.g., CPCM), allowing for a theoretical prediction of how the equilibrium will shift in various environments. [6]

Implications in Drug Development and Synthesis

The tautomeric state of a molecule is not a trivial academic detail; it has profound real-world consequences:

-

Reactivity and Synthesis: The keto and enol forms exhibit different reactivity. The enol and its corresponding enolate are nucleophilic at the α-carbon, which is the basis for crucial C-C bond-forming reactions like aldol and Claisen condensations. [4][6]Controlling the tautomeric equilibrium can thus direct the course of a chemical synthesis.

-

Pharmacology and Drug Design: A drug molecule may exist as a mixture of tautomers in physiological conditions. Since each tautomer has a different shape and hydrogen bonding capability, they can exhibit different binding affinities for a biological target (e.g., an enzyme or receptor). Understanding and controlling the tautomeric ratio is therefore critical for designing effective and specific therapeutic agents. [7]* Physicochemical Properties: Tautomerism affects properties like solubility, lipophilicity (logP), and pKa, all of which are crucial parameters in drug development that influence absorption, distribution, metabolism, and excretion (ADME).

Conclusion

The keto-enol tautomerism of Methyl 4,4-dimethoxy-3-oxobutanoate is a nuanced equilibrium governed by the interplay of intramolecular stabilization and external solvent effects. The significant stability of its enol form, driven by intramolecular hydrogen bonding and conjugation, makes it an excellent system for study. A thorough understanding, achieved through rigorous analytical techniques like NMR spectroscopy and supported by computational chemistry, is essential. For professionals in organic synthesis and drug development, the ability to predict and control this tautomeric balance is a key tool for manipulating chemical reactivity and optimizing molecular properties for therapeutic applications.

References

- Smolecule. (2023, August 15).

- Miloserdov, F. M., & van der Vlugt, J. I. (2018). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

- Burgett, A. W. G., & Reeves, L. W. (1967). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 45(23), 2871-2878.

- Burgett, A. W. G., & Reeves, L. W. (1967). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Semantic Scholar.

- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

- Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.

- Li, Q., et al. (2024). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Magnetic Resonance in Chemistry.

- Klyuev, M. V., et al. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv.

- Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.

- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.

- Lelj, F., et al. (2012). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing.

- ResearchGate. (2001). (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5).

- ASU Magnetic Resonance Research Center. (2012, October 23). Keto-Enol Equilibrium Using NMR [Video]. YouTube.

- ResearchGate. (n.d.). Possible keto-enol tautomerism of β-keto ester IV.

- Wikipedia. (n.d.). Enol.

- Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.

- The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube.

Sources

- 1. Enol - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Buy Methyl 4,4-dimethoxy-3-oxobutanoate | 60705-25-1 [smolecule.com]

- 5. youtube.com [youtube.com]

- 6. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of Methyl 4,4-dimethoxy-3-oxobutanoate

Abstract

Methyl 4,4-dimethoxy-3-oxobutanoate is a versatile synthetic building block whose utility is defined by the unique interplay of its three core functional groups: a β-keto ester system and a terminal acetal. This guide provides a comprehensive analysis of the compound's reactivity and stability, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the nuanced reactivity of the enolizable β-dicarbonyl core, the critical pH-dependent stability of the acetal protecting group, and the conditions governing the integrity of the methyl ester. This document moves beyond simple data presentation to explain the causality behind experimental choices, providing detailed, self-validating protocols for key transformations and handling.

Core Molecular Profile and Significance

Chemical Identity and Structure

Methyl 4,4-dimethoxy-3-oxobutanoate is a derivative of acetoacetic acid where the terminal methyl group is protected as a dimethyl acetal.[1] This structural modification is not trivial; it masks the reactivity of a terminal aldehyde that would otherwise be prone to self-condensation and other side reactions, thereby imparting unique synthetic potential. The molecule's reactivity is a composite of its β-keto ester backbone, which allows for enolate chemistry, and the acetal group, which is stable under basic conditions but labile in acid.[1][2][3]

The core structure possesses several key features:

-

β-Keto Ester System: A ketone at the C3 position and a methyl ester at the C1 position, enabling classic keto-enol tautomerism.[1]

-

Acidic α-Hydrogens: The protons on C2 are flanked by two carbonyl groups, making them readily removable by a suitable base to form a nucleophilic enolate.[1][4]

-

Geminal Methoxy Groups (Acetal): Two methoxy groups on the C4 carbon act as a protecting group for a latent aldehyde functionality.[1][3]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₅ | [5] |

| Molar Mass | ~176.17 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Density | ~1.1 g/cm³ | [1] |

| Boiling Point | ~239.7 °C at 760 mmHg | [1] |

| CAS Number | 60705-25-1 | [5][7] |

Significance as a Synthetic Building Block

This compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its bifunctional nature allows it to serve as a versatile precursor for more complex molecules, especially in the construction of heterocyclic systems.[1] The acetal acts as a "masked" aldehyde, which can be revealed at a later synthetic stage by simple acid treatment, making the molecule a powerful 1,3-dielectrophilic building block.[2][8]

A Dichotomy in Reactivity: Analyzing the Functional Groups

The reactivity of Methyl 4,4-dimethoxy-3-oxobutanoate is best understood by dissecting the behavior of its constituent parts. The molecule's true power lies in the ability to selectively engage one functional group while leaving the others intact.

The β-Keto Ester Core: The Engine of C-C Bond Formation

The 1,3-dicarbonyl arrangement is the molecule's primary reactive center under basic conditions. The protons at the α-carbon (C2) are significantly acidic (pKa ≈ 11-13 in DMSO, typical for β-keto esters), facilitating the formation of a resonance-stabilized enolate ion with a suitable base.[4][9]

Like all β-dicarbonyl compounds, it exists in equilibrium between its keto and enol forms. This equilibrium is fundamental to its reactivity, as the enol form is the precursor to reactions like electrophilic addition at the α-carbon.[1]

Caption: Keto-Enol tautomerism in the β-dicarbonyl system.

The formation of the enolate is the gateway to a vast array of synthetic transformations. This nucleophilic intermediate readily reacts with electrophiles, making it a cornerstone of C-C bond formation.[10][11]

-

Alkylation: In a reaction analogous to the classic acetoacetic ester synthesis, the enolate can be alkylated with alkyl halides.[9][11][12] This allows for the introduction of diverse carbon chains at the C2 position.

-

Condensation Reactions: The enolate can participate in Aldol-type or Claisen condensations, reacting with other carbonyl compounds to build more complex molecular scaffolds.[1][13]

The Acetal Moiety: A pH-Gated Switch

The geminal dimethoxy group is an acetal, a functional group known for its distinctive stability profile.[3]

Acetals are exceptionally stable in neutral to strongly basic environments.[3][14] They are unreactive towards common nucleophiles, bases, and many oxidizing and reducing agents (e.g., NaBH₄, LiAlH₄, Grignard reagents).[2][15] This stability is a key strategic advantage, as it allows chemists to perform a wide range of reactions on the β-keto ester portion of the molecule without affecting the C4 position.

The primary reactivity of the acetal is its hydrolysis back to the parent carbonyl compound, which in this case is an aldehyde.[2] This reaction is catalyzed by aqueous acid and is typically a rapid and high-yielding transformation.[14][15] The inertness of the acetal in base and its facile cleavage in acid make it an excellent protecting group for a carbonyl.[14]

Caption: Simplified mechanism of acid-catalyzed acetal hydrolysis.

The Ester Functionality

The methyl ester group exhibits reactivity typical for esters.

-

Hydrolysis: It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.[1][16] It is important to note that acidic conditions required for ester hydrolysis will simultaneously cleave the acetal. Basic hydrolysis, however, can be performed while keeping the acetal intact.

-

Decarboxylation: If the ester is first hydrolyzed to the β-keto acid, subsequent heating can induce decarboxylation to yield 3,3-dimethoxypropan-2-one.[17] This is a common subsequent step in acetoacetic ester syntheses.[4][17]

Stability Profile and Safe Handling

General Stability and Recommended Storage

Under standard laboratory conditions, Methyl 4,4-dimethoxy-3-oxobutanoate is a stable compound.[18] For long-term storage and to maintain purity, the following conditions are recommended:

-

Temperature: Store in a cool, dry place.[18] Refrigeration (2-8 °C) is often advisable.

-

Atmosphere: Keep the container tightly closed to prevent moisture ingress and potential hydrolysis.[18] Storage under an inert atmosphere (e.g., Argon, Nitrogen) is best practice.

-

Light: Protect from direct sunlight.

Chemical Incompatibilities and Degradation Pathways

The compound's stability is compromised by specific chemical environments that target its functional groups.

| Condition / Reagent | Effect on Molecule | Primary Functional Group Affected |

| Strong Aqueous Acids | Rapid hydrolysis of the acetal to an aldehyde. Potential hydrolysis of the ester. | Acetal, Ester |

| Strong Bases (e.g., NaOH, KOH) | Saponification (hydrolysis) of the ester. Formation of the enolate. | Ester, α-Hydrogens |

| Strong Oxidizing Agents | Potential for oxidation. | Ketone, Acetal |

| Strong Reducing Agents (e.g., LiAlH₄) | Reduction of both ketone and ester functionalities. | Ketone, Ester |

| Elevated Temperatures | May lead to decomposition, especially if impurities are present. | Entire Molecule |

The primary degradation pathway of concern is acid-catalyzed hydrolysis of the acetal, as even trace amounts of acid in a solvent can lead to gradual deprotection over time.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with explanations for key steps to empower the researcher.

Standard Handling and Storage Protocol

-

Receipt and Inspection: Upon receipt, inspect the container for integrity. Ensure the cap is tightly sealed.

-

Inert Atmosphere: For long-term storage, flush the headspace of the container with an inert gas like argon before sealing.

-

Storage: Store in a refrigerator at 2-8 °C, away from acids, bases, and oxidizing agents.

-

Dispensing: When dispensing, use clean, dry syringes or pipettes. Avoid introducing atmospheric moisture. If possible, work under an inert atmosphere.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.[18]

Protocol: Acid-Catalyzed Deprotection (Hydrolysis of the Acetal)

This procedure unmasks the aldehyde functionality.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4,4-dimethoxy-3-oxobutanoate (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as 1M aqueous HCl (0.1 eq) or p-toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material. The reaction is typically complete within 1-4 hours.

-

Workup: Once complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, Methyl 4,4-dioxobutanoate. Further purification can be achieved by column chromatography if necessary.

Scientist's Insight: The choice of a water-miscible co-solvent like acetone ensures the reaction remains homogeneous. Catalytic p-TsOH is often preferred as it is a solid and easier to handle than aqueous HCl, and the reaction can sometimes be driven to completion more cleanly. The neutralization step is critical to prevent product degradation during workup and concentration.

Protocol: Base-Mediated Enolate Alkylation

This procedure demonstrates a typical C-C bond formation at the α-carbon.

-

Anhydrous Conditions: Assemble a flame-dried, three-neck round-bottom flask under an argon atmosphere. Equip it with a magnetic stir bar, a dropping funnel, and a septum.

-

Base Preparation: In the flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Enolate Formation: Dissolve Methyl 4,4-dimethoxy-3-oxobutanoate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 15-20 minutes. Stir at 0 °C for 30 minutes after the addition is complete to ensure full enolate formation (hydrogen gas evolution will cease).

-

Alkylation: Add the electrophile (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material (typically 2-12 hours).

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction and Purification: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography.

Scientist's Insight: The use of a strong, non-nucleophilic base like NaH is crucial for the irreversible and complete deprotonation to form the enolate, minimizing self-condensation side reactions. Anhydrous conditions are paramount, as any water will quench the base and the enolate. Adding the electrophile at a low temperature helps control the exotherm of the reaction.

Workflow Application in Multi-Step Synthesis

The unique reactivity profile allows for strategic, multi-step syntheses where different parts of the molecule are addressed sequentially. A common workflow involves first modifying the α-position via enolate chemistry, followed by the deprotection of the acetal to reveal the aldehyde for further reaction.

Sources

- 1. Buy Methyl 4,4-dimethoxy-3-oxobutanoate | 60705-25-1 [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 4. aklectures.com [aklectures.com]

- 5. Methyl 4,4-dimethoxy-3-oxobutanoate | C7H12O5 | CID 11008445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]

- 7. Methyl 4,4-dimethoxy-3-oxobutanoate | CAS#:60705-25-1 | Chemsrc [chemsrc.com]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. Methyl 4,4-dimethoxy-3-oxobutanoate , 95% , 60705-25-1 - CookeChem [cookechem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 16. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Methyl 4-methoxy-3-oxo-butanoate(41051-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to the Solubility of Methyl 4,4-dimethoxy-3-oxobutanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 4,4-dimethoxy-3-oxobutanoate (CAS No. 60705-25-1). As a key building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating for screening and development.[1] This document synthesizes theoretical predictions with actionable experimental protocols to provide a robust framework for researchers.

Introduction to Methyl 4,4-dimethoxy-3-oxobutanoate

Methyl 4,4-dimethoxy-3-oxobutanoate is a β-keto ester featuring two geminal methoxy groups, which form an acetal at the C4 position.[1] This unique structural motif significantly influences its reactivity and physical properties. The presence of the ester, ketone, and acetal functionalities makes it a versatile intermediate for constructing complex molecular architectures, including various heterocyclic compounds.[1]

The solubility of a compound is a critical physicochemical parameter that dictates its utility in nearly every stage of research and development. From selecting an appropriate solvent for a chemical reaction to ensuring bioavailability in a drug formulation, solubility data informs crucial decisions. For Methyl 4,4-dimethoxy-3-oxobutanoate, this data is essential for:

-

Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates.

-

Process Scale-Up: Predicting solvent volumes and handling characteristics.

-

Purification: Developing effective crystallization or chromatography methods.

-

Biological Screening: Preparing stock solutions and ensuring the compound remains in solution at test concentrations.

This guide addresses the current gap in publicly available quantitative solubility data by providing a predictive analysis based on molecular structure and a detailed protocol for its empirical determination.

Physicochemical Profile and Solubility Prediction

The solubility of a molecule is governed by its polarity, size, and capacity for intermolecular interactions (e.g., hydrogen bonding). The structure of Methyl 4,4-dimethoxy-3-oxobutanoate offers several clues to its expected behavior.

Structural Analysis:

-

Polar Groups: The molecule contains five oxygen atoms within ester, ketone, and ether (acetal) functional groups. These groups can act as hydrogen bond acceptors, imparting a degree of polarity.

-

Aprotic Nature: The molecule lacks hydrogen bond donors (e.g., -OH, -NH), which limits its ability to self-associate via hydrogen bonding and restricts its solubility in highly cohesive solvents like water.

-

Hydrocarbon Backbone: The methyl and methylene groups contribute to its nonpolar character.

Based on this structure, it is predicted that Methyl 4,4-dimethoxy-3-oxobutanoate will exhibit good solubility in a range of common polar aprotic and moderately polar protic organic solvents. Its solubility in water is expected to be limited, while it is likely to be poorly soluble in nonpolar aliphatic solvents. This is consistent with the behavior of similar compounds like methyl 4-oxobutanoate, which is highly soluble in polar solvents but has limited solubility in non-polar ones.[2]

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 60705-25-1 | [3] |

| Molecular Formula | C₇H₁₂O₅ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| Density | ~1.1 g/cm³ | [1] |

| Boiling Point | ~239.7 °C at 760 mmHg | [1] |

| Predicted LogP | -0.2 | [3] |

Experimental Determination of Thermodynamic Solubility

Given the absence of published quantitative data, an experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[4][5] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing the true solubility value under the specified conditions.[4][6]

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the critical steps for the experimental determination of solubility.

Caption: Workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, incorporating a calibration curve for accurate quantification.

1. Materials and Reagents:

-

Methyl 4,4-dimethoxy-3-oxobutanoate (solid, >95% purity)

-

Selected solvents (e.g., Water, Ethanol, DMSO, Acetonitrile, Ethyl Acetate, Hexane) of HPLC grade or higher

-

Glass vials (e.g., 1.5 mL)

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[6][7]

-

Analytical balance

2. Preparation of Saturated Solution:

-

Causality: To ensure equilibrium is reached, an excess of the solid compound must be present throughout the incubation. This guarantees the solvent is fully saturated.

-

Procedure:

-

Accurately weigh approximately 2-5 mg of Methyl 4,4-dimethoxy-3-oxobutanoate into a glass vial.

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Securely cap the vials and place them in a thermomixer or shaker.

-

3. Equilibration:

-

Causality: Solubility is an equilibrium process. Sufficient time and agitation are required for the rate of dissolution to equal the rate of precipitation. Incubation for 24-48 hours is typically sufficient for most small molecules.[4]

-

Procedure:

-

Incubate the vials at a constant temperature (e.g., 25°C) with vigorous agitation (e.g., 700-1000 rpm) for 24 hours.[4]

-

After 24 hours, visually inspect the vials to ensure undissolved solid remains. If not, add more compound and continue incubation.

-

4. Sample Separation:

-

Causality: It is critical to separate the saturated liquid phase from the undissolved solid without altering the equilibrium. Centrifugation followed by filtration of the supernatant is a robust method to achieve this.

-

Procedure:

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic particulates.

-

5. Analytical Quantification (HPLC-UV):

-

Causality: An accurate analytical method is required to determine the concentration of the dissolved compound in the filtrate. HPLC-UV is ideal due to its specificity and sensitivity for compounds with a chromophore, such as the ketone in the target molecule.[6][7] A calibration curve is essential for converting the analytical signal (e.g., peak area) into a concentration.

-

Procedure:

-

Prepare a Stock Solution: Accurately prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., Acetonitrile or DMSO).

-

Prepare Calibration Standards: Perform serial dilutions of the stock solution to create a series of standards of known concentrations that bracket the expected solubility.

-

Analyze Samples: Inject the calibration standards and the filtered samples onto the HPLC system.

-

Generate Calibration Curve: Plot the peak area from the UV detector versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).

-

Determine Sample Concentration: Use the peak area of the experimental sample and the calibration curve equation to calculate the concentration of Methyl 4,4-dimethoxy-3-oxobutanoate in the filtrate. This value represents the thermodynamic solubility.

-

Practical Applications in Research and Development

A clear solubility profile is not merely academic; it directly impacts laboratory success and project progression.

-

For the Synthetic Chemist: Knowing that the compound is likely soluble in ethyl acetate but poorly soluble in hexane guides the choice of solvent systems for flash chromatography. A solvent system of ethyl acetate/hexane would be an excellent starting point for purification. For reactions, a solvent like acetonitrile or THF would likely be effective at dissolving the starting material.

-

For the Drug Development Professional: Early-stage solubility data is critical. Poor aqueous solubility can be a major hurdle for oral bioavailability.[6] If the thermodynamic solubility in an aqueous buffer (e.g., PBS at pH 7.4) is found to be low (e.g., <10 µM), formulation strategies such as using co-solvents (like DMSO or ethanol) or creating amorphous solid dispersions may be required for in vitro biological assays and subsequent in vivo studies.[5][8]

Conclusion

References

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

PubChem. (n.d.). Methyl 4,4-dimethoxy-3-oxobutanoate. Available at: [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Available at: [Link]

-

IRSST. (n.d.). Analytical Method. Available at: [Link]

-

ChemBK. (n.d.). methyl 3-oxobutanoate. Available at: [Link]

-

CORE. (2018). Analytical Methods. Available at: [Link]

Sources

- 1. Buy Methyl 4,4-dimethoxy-3-oxobutanoate | 60705-25-1 [smolecule.com]

- 2. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Methyl 4,4-dimethoxy-3-oxobutanoate | C7H12O5 | CID 11008445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. enamine.net [enamine.net]